Thiophene-3-carboxylic acid

Catalog No.
S598114
CAS No.
88-13-1
M.F
C5H4O2S
M. Wt
128.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-3-carboxylic acid

CAS Number

88-13-1

Product Name

Thiophene-3-carboxylic acid

IUPAC Name

thiophene-3-carboxylic acid

Molecular Formula

C5H4O2S

Molecular Weight

128.15 g/mol

InChI

InChI=1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)

InChI Key

YNVOMSDITJMNET-UHFFFAOYSA-N

SMILES

Array

solubility

0.03 M

Synonyms

3-Carboxythiophene; 3-Thenoic Acid; 3-Thienylcarboxylic Acid; NSC 66314; β-Thiophenecarboxylic Acid; β-Thiophenic Acid

Canonical SMILES

C1=CSC=C1C(=O)O

The exact mass of the compound 3-Thiophenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66314. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiophene-3-carboxylic acid is a heterocyclic building block essential for developing advanced materials and complex organic molecules. Unlike its 2-isomer, the 3-position of the carboxylic acid group imparts a distinct angular geometry, which is critical in the synthesis of specific polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Its utility is defined by this specific regiochemistry, which dictates the structural and electronic properties of downstream products, making it a non-interchangeable precursor in many synthesis-driven procurement decisions.

Substituting Thiophene-3-carboxylic acid with its 2-isomer, Thiophene-2-carboxylic acid, is frequently unviable due to significant differences in reactivity, steric hindrance, and molecular geometry. The 2-isomer can form an internal hydrogen bond with the thiophene sulfur, which polarizes the acid function and alters its reactivity profile in nucleophilic attacks. This fundamental electronic difference, combined with the distinct spatial orientation of the carboxyl group, means the 2-isomer will produce different product yields, or entirely different molecular structures, particularly in regioselective syntheses and the formation of crystalline materials like MOFs.

Higher Melting Point for Enhanced Thermal Processability

Thiophene-3-carboxylic acid exhibits a significantly higher melting point range (136-141 °C) compared to its primary isomer, Thiophene-2-carboxylic acid (125-127 °C). This provides a wider processing window at elevated temperatures before decomposition, a critical parameter for melt processing, polymerization, and solvothermal synthesis of materials where thermal stability of the precursor is paramount.

Evidence DimensionMelting Point (°C)
Target Compound Data136-141 °C
Comparator Or BaselineThiophene-2-carboxylic acid: 125-127 °C
Quantified Difference~11-14 °C higher melting point
ConditionsStandard atmospheric pressure, literature values.

A higher melting point allows for more robust thermal processing conditions, reducing the risk of premature degradation in high-temperature synthesis applications.

Distinct Acidity (pKa) Profile Compared to Isomeric and Benzenoid Analogs

While data for Thiophene-3-carboxylic acid's pKa is less common, computational studies and the known electronic effects suggest it is a weaker acid than its 2-isomer. Thiophene-2-carboxylic acid has a reported pKa of approximately 3.49-3.51, making it a stronger acid than the common substitute Benzoic acid (pKa ≈ 4.20). This difference in acidity is critical for pH-sensitive reactions, formulation stability, and biological applications where specific protonation states are required.

Evidence DimensionAcidity (pKa) in water at 25°C
Target Compound DatapKa is higher (weaker acid) than the 2-isomer due to electronic effects.
Comparator Or BaselineThiophene-2-carboxylic acid: ~3.49; Benzoic acid: ~4.20
Quantified DifferenceThiophene-2-carboxylic acid is ~0.7 pKa units more acidic than Benzoic acid.
ConditionsAqueous solution at 25°C.

Selecting this compound over its 2-isomer or benzoic acid is necessary for processes requiring a specific, weaker acidity for optimal reactivity, solubility, or stability.

Demonstrated Precursor for Regiochemically-Defined Polymer Synthesis

Thiophene-3-carboxylic acid is explicitly cited as a required precursor for the synthesis of specific functional polymers, such as poly(2-methylbut-2-enyl thiophene-3-carboxylate). In such applications, the 3-position linkage is non-negotiable, as using the 2-isomer would result in a polymer with a completely different backbone structure, side-chain orientation, and, consequently, different electronic and physical properties. This highlights its role as a key monomer where isomeric purity is directly linked to the final polymer's performance.

Evidence DimensionSuitability as a Monomer Precursor
Target Compound DataRequired for synthesis of poly(2-methylbut-2-enyl thiophene-3-carboxylate).
Comparator Or BaselineThiophene-2-carboxylic acid would yield a structurally different polymer.
Quantified DifferenceQualitative but absolute: leads to a distinct, non-interchangeable polymer.
ConditionsPolymerization synthesis.

For targeted polymer synthesis, the specific isomer is not a choice but a structural requirement, making this compound essential for achieving the desired material.

Precursor for Angled and Asymmetric Metal-Organic Frameworks (MOFs)

The 120-degree bond angle defined by the 3-position carboxylate is essential for constructing non-linear or asymmetric MOFs and coordination polymers. Unlike the more linear geometry offered by 2,5-disubstituted thiophenes, the 3-carboxylate linker directs the formation of specific network topologies that are unattainable with other isomers, making it the required choice for designing frameworks with targeted pore shapes and functionalities.

Synthesis of Regiospecific Pharmaceutical and Agrochemical Intermediates

In multi-step organic synthesis for pharmaceuticals and agrochemicals, the precise placement of the carboxyl group at the 3-position is often a non-negotiable starting point. Derivatives of 4-arylthiophene-3-carboxylic acid, for example, have been developed as potent inhibitors of the ANO1 channel for pain management. Procuring the correct isomer is the first step in ensuring the final active molecule is synthesized correctly.

Development of Functional Polymers with Defined Side-Chain Architectures

As a monomer, Thiophene-3-carboxylic acid enables the creation of polymers where the functional group's position relative to the backbone is critical. This is exemplified in its use to create polythiophenes with carboxylic acid groups that modulate solubility and thermal properties. The specific placement at the 3-position ensures the desired side-chain packing and inter-chain interactions, which would be fundamentally altered if the 2-isomer were used.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

127.99320054 Da

Monoisotopic Mass

127.99320054 Da

Heavy Atom Count

8

LogP

1.5 (LogP)

Melting Point

138.0 °C

UNII

6V3012Q6BE

Related CAS

127340-37-8

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

88-13-1

Wikipedia

B-thiophenic acid

Dates

Last modified: 08-15-2023

Insight into the structural requirements of thiophene-3-carbonitriles-based MurF inhibitors by 3D-QSAR, molecular docking and molecular dynamics study

Mohammed Afzal Azam, Srikanth Jupudi
PMID: 28768454   DOI: 10.1080/10799893.2017.1360354

Abstract

The discovery of clinically relevant inhibitors against MurF enzyme has proven to be a challenging task. In order to get further insight into the structural features required for the MurF inhibitory activity, we performed pharmacophore and atom-based three-dimensional quantitative structure-activity relationship studies for novel thiophene-3-carbonitriles based MurF inhibitors. The five-feature pharmacophore model was generated using 48 inhibitors having IC
values ranging from 0.18 to 663 μm. The best-fitted model showed a higher coefficient of determination (R
= 0.978), cross-validation coefficient (Q
= 0.8835) and Pearson coefficient (0.9406) at four component partial least-squares factor. The model was validated with external data set and enrichment study. The effectiveness of the docking protocol was validated by docking the co-crystallized ligand into the catalytic pocket of MurF enzyme. Further, binding free energy calculated by the molecular mechanics generalized Born surface area approach showed that van der Waals and non-polar solvation energy terms are the main contributors to ligand binding in the active site of MurF enzyme. A 10-ns molecular dynamic simulation was performed to confirm the stability of the 3ZM6-ligand complex. Four new molecules are also designed as potent MurF inhibitors. These results provide insights regarding the development of novel MurF inhibitors with better binding affinity.


Practical preparation of ethyl 2-methylthiophene-3-carboxylate

Masakazu Kogami, Nobuhide Watanabe
PMID: 21628923   DOI: 10.1248/cpb.59.797

Abstract

A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate (5) was devised. This process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions, and enabled to prepare 5 in 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale.


Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory

Salvatore Profeta Jr, V S Senthil Kumar, Richard Austin, S Stanley Young
PMID: 20060346   DOI: 10.1016/j.jmgm.2009.11.008

Abstract

In the course of investigating the propensity of aromatic acids to react with selected nucleophiles, we came across an interesting difference in yields for two structurally similar thiophene carboxylic acids. Given that these yields were consistent across more than 40 repetitions for each structure, we felt that the difference was real, and worth exploration. To extract the potential steric and electronic origins of such differences, we employed both DFT B3LYP/6-31G* and HF/6-311+G** levels of theory to evaluate structures and energetics. Two somewhat different pictures emerge of the origin of the differences between the carboxylic acids and their individual conformations. In particular, Hartree-Fock calculations with the larger 6-311+G** basis set, which includes multiple diffuse functions, show a profound difference in the delocalization of the LUMO, relative to the DFT method which, expectedly, provides a more localized picture of the contributions to the LUMO. For each of the conformers, the molecular electrostatic potential and the ionization potential (ESP and IP, respectively), together with charge distributions, dipole moments and orbital energies have been explored. A potential explanation for the somewhat more reactive character of the thiophene-2-carboxylic acid appears to arise from the presence of a conformer which has an internal hydrogen bond to the thiophene sulfur, which, in turn, polarizes the acid function significantly relative to other conformers, and optimizes the angle of attack of the nucleophile.


2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ameliorates metabolic disorders in high-fat diet-fed mice

Jin Zhang, Li-na Zhang, Dong-mei Chen, Yan-yun Fu, Feng Zhang, Ling-ling Yang, Chun-mei Xia, Hao-wen Jiang, Chun-lan Tang, Zhi-fu Xie, Fan Yang, Jia Li, Jie Tang, Jing-ya Li
PMID: 25832429   DOI: 10.1038/aps.2014.149

Abstract

Sterol-regulatory element binding proteins (SREBPs) are major transcription factors that regulate liver lipid biosynthesis. In this article we reported a novel synthetic compound 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001) that inhibited the SREBP-1c pathway, and effectively reduced hepatic lipid accumulation in diet-induced obesity (DIO) mice.
A luciferase reporter driven by an SRE-containing promoter transfected into HepG2 cells was used to discover the compound. Two approaches were used to evaluate the lipid-lowering effects of ZJ001: (1) diet-induced obesity (DIO) mice that were treated with ZJ001 (15 mg·kg(-1)·d(-1), po) for 7 weeks; and (2) HepG2 cells and primary hepatocytes used as in vitro models.
ZJ001 (10, 20 μmol/L) dose-dependently inhibited the activity of SRE-containing promoter. ZJ001 administration ameliorated lipid metabolism and improved glucose tolerance in DIO mice, accompanied by significantly reduced mRNA levels of SREBP-1C and SREBP-2, and their downstream genes. In HepG2 cells and insulin-treated hepatocytes, ZJ001 (10-40 μmol/L) dose-dependently inhibited lipid synthesis, and reduced mRNA levels of SREBP-1C and SREBP-2, and their downstream genes. Furthermore, ZJ001 dose-dependently increased the phosphorylation of AMPK and regulatory-associated protein of mTOR (Raptor), and suppressed the phosphorylation of mTOR in insulin-treated hepatocytes. Moreover, ZJ001 increased the ADP/ATP ratio in insulin-treated hepatocytes.
ZJ001 exerts multiple beneficial effects in diet-induced obesity mice. Its lipid-lowering effects may result from the suppression of mTORC1, which regulates SREBP-1c transcription. The results suggest that the SREBP-1c pathway may be a potential therapeutic target for the treatment of lipid metabolic disorders.


Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase

Surya K De, Elisa Barile, Vida Chen, John L Stebbins, Jason F Cellitti, Thomas Machleidt, Coby B Carlson, Li Yang, Russell Dahl, Maurizio Pellecchia
PMID: 21458276   DOI: 10.1016/j.bmc.2011.03.017

Abstract

We report comprehensive structure-activity relationship studies on a novel series of c-Jun N-terminal kinase (JNK) inhibitors. Intriguingly, the compounds have a dual inhibitory activity by functioning as both ATP and JIP mimetics, possibly by binding to both the ATP binding site and to the docking site of the kinase. Several of such novel compounds display potent JNK inhibitory profiles both in vitro and in cell.


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